2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline carboxylate family, characterized by a partially hydrogenated quinoline core with diverse substituents. Its structure includes:
- A thiophen-2-yl moiety at position 7, contributing to π-π interactions and sulfur-based reactivity.
- A 2-(ethylsulfanyl)ethyl ester at position 3, enhancing lipophilicity compared to simpler ethyl esters.
- A 2-methyl substituent at position 2, influencing steric effects and conformational stability .
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs. However, its specific biological activity remains underexplored in the provided evidence.
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FNO3S2/c1-3-31-12-10-30-25(29)22-15(2)27-19-13-17(21-5-4-11-32-21)14-20(28)24(19)23(22)16-6-8-18(26)9-7-16/h4-9,11,17,23,27H,3,10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKUSPAWHAJQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps, typically starting with the preparation of the hexahydroquinoline core. This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate catalysts and solvents .
Chemical Reactions Analysis
2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to achieve the desired products .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: It may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest for drug discovery and development.
Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the fluorophenyl group suggests potential binding to aromatic residues in proteins, while the thiophene ring may facilitate interactions with hydrophobic pockets. The compound’s overall structure allows for multiple points of interaction, which could modulate the activity of enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and ’s derivative enhances polarity compared to chlorophenyl () but reduces it relative to biphenyl ().
- Ring Saturation : Fully saturated cores (hexahydro) in the target compound and improve conformational flexibility over tetrahydro derivatives (), which may affect binding to biological targets .
Crystallographic and Computational Analysis
- Structural Validation : Tools like SHELX () and OLEX2 () are critical for resolving crystal structures, particularly for assessing hydrogen-bonding patterns (e.g., sulfur interactions in the target compound) .
- Puckering Analysis: The hexahydroquinoline core’s non-planarity can be quantified using Cremer-Pople parameters (), which are essential for understanding conformational dynamics .
Physicochemical Properties
- Solubility : The ethylsulfanyl group in the target compound likely reduces aqueous solubility compared to esters in –14 but improves organic-phase compatibility .
- Thermal Stability : Trimethyl substituents in ’s compound may enhance stability via steric protection, whereas the target compound’s thiophene moiety could introduce thermal lability due to sulfur’s reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
